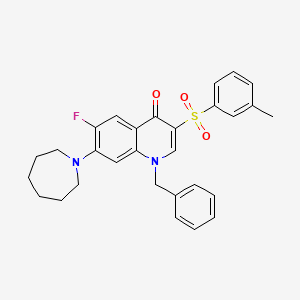

7-(azepan-1-yl)-1-benzyl-6-fluoro-3-(3-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one

Description

Properties

IUPAC Name |

7-(azepan-1-yl)-1-benzyl-6-fluoro-3-(3-methylphenyl)sulfonylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29FN2O3S/c1-21-10-9-13-23(16-21)36(34,35)28-20-32(19-22-11-5-4-6-12-22)26-18-27(25(30)17-24(26)29(28)33)31-14-7-2-3-8-15-31/h4-6,9-13,16-18,20H,2-3,7-8,14-15,19H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKNAKSGXZPFTNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCCCCC4)CC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(azepan-1-yl)-1-benzyl-6-fluoro-3-(3-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one” typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through the Skraup synthesis or Friedländer synthesis.

Introduction of Functional Groups:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl or quinoline moieties.

Reduction: Reduction reactions could target the quinoline core or the sulfonyl group.

Substitution: Various substitution reactions can occur, especially at the fluoro and sulfonyl positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophilic or electrophilic reagents depending on the specific substitution reaction.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinolines.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic effects. Its structural features suggest interactions with various biological targets, making it a candidate for drug development. Notable applications include:

- Antibacterial Activity : Similar quinoline derivatives have shown effectiveness against a range of bacterial strains by inhibiting DNA gyrase and topoisomerase enzymes critical for bacterial replication.

- Anticancer Properties : Research indicates that compounds in this class may induce apoptosis in cancer cells through mechanisms involving the inhibition of cell cycle progression and modulation of signaling pathways.

Biological Research

In biological studies, this compound is evaluated for its mechanism of action at the molecular level. Key areas of interest include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes, such as kinases and phosphatases, which are vital for cancer cell proliferation.

- Cell Signaling Modulation : Interaction with cellular receptors could influence pathways related to inflammation and immune response, offering potential applications in treating inflammatory diseases.

Chemical Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for the creation of more complex molecules through various chemical reactions:

- Substitution Reactions : The sulfonyl group can be modified to introduce different functional groups, broadening the scope of potential derivatives.

- Oxidation and Reduction Reactions : These reactions can yield different quinoline derivatives with varied biological activities.

Industrial Applications

In the industrial sector, this compound may find uses in:

- Material Science : Its properties could enhance the performance of polymers or coatings.

- Catalysis : Utilization as a catalyst in chemical reactions due to its unique electronic properties.

Case Study 1: Antibacterial Efficacy

Research conducted on similar quinoline derivatives demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The study revealed that these compounds inhibited bacterial growth by disrupting cell wall synthesis and interfering with metabolic pathways.

Case Study 2: Anticancer Activity

A study published in the Journal of Medicinal Chemistry highlighted the anticancer properties of quinoline derivatives. The results indicated that compounds with structural similarities to 7-(azepan-1-yl)-1-benzyl-6-fluoro-3-(3-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one exhibited potent cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting tumor growth.

Uniqueness

The distinct combination of functional groups in this compound contributes to its unique biological profile compared to other quinoline derivatives.

Mechanism of Action

The mechanism of action of “7-(azepan-1-yl)-1-benzyl-6-fluoro-3-(3-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one” would depend on its specific biological target. Generally, quinoline derivatives can interact with various enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Substituent Variations at Position 3 (Sulfonyl Group)

Key Findings :

Variations at Position 7 (Azepan-1-yl vs. Other Amines)

Key Findings :

Modifications at Position 1 (Benzyl Group)

Functional Activity Insights

- Antimalarial Activity : The oxadiazole-substituted analog () showed potent activity (IC₅₀ < 50 nM) against Plasmodium falciparum, suggesting the sulfonyl group’s role in target engagement .

- Synthetic Feasibility : Analogs with 3-methylbenzenesulfonyl groups (e.g., ) are synthesized via nucleophilic substitution, while methoxy variants require protective-group strategies .

Biological Activity

7-(azepan-1-yl)-1-benzyl-6-fluoro-3-(3-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a dihydroquinolinone core, a fluorine atom, and a sulfonyl group. Its molecular formula is , with a CAS number of 892786-87-7. The presence of the azepane moiety and the benzyl group contributes to its biological activity.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Microtubule Stabilization : Similar compounds in the quinoline class have been shown to stabilize microtubules, which plays a crucial role in cell division and intracellular transport. Stabilization can lead to apoptosis in cancer cells, making it a target for anti-cancer therapies .

- Inhibition of Protein Aggregation : The compound may inhibit the aggregation of proteins associated with neurodegenerative diseases, such as tau and amyloid-beta (Aβ) proteins. This suggests potential applications in treating Alzheimer's disease .

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, although specific targets and mechanisms remain to be fully elucidated.

Table 1: Summary of Biological Activities

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.

Case Study 1 : In vitro studies demonstrated that compounds with similar structures significantly inhibited the growth of cancer cell lines by inducing microtubule stabilization. The study noted that this effect was dose-dependent and correlated with increased levels of acetylated tubulin .

Case Study 2 : A study investigating the neuroprotective effects of related quinoline derivatives found that these compounds reduced tau phosphorylation in cellular models, suggesting a mechanism for mitigating neurodegeneration associated with Alzheimer's disease .

Q & A

How can the synthesis of this compound be optimized to improve yield and purity in multi-step reactions?

Answer:

The synthesis involves multi-step organic reactions, including sulfonylation, fluorination, and benzylation. Key optimization steps include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance solubility of intermediates .

- Catalyst use : Transition-metal catalysts (e.g., Pd/C) may accelerate coupling reactions, while base catalysts (e.g., K₂CO₃) improve sulfonylation efficiency .

- Temperature control : Maintaining temperatures between 60–80°C during fluorination minimizes side-product formation .

- Purification methods : Column chromatography with gradient elution (hexane:ethyl acetate) resolves structurally similar byproducts .

Advanced Consideration : Use kinetic studies to identify rate-limiting steps (e.g., azepane ring closure) and apply microwave-assisted synthesis to reduce reaction times .

What analytical techniques are most reliable for characterizing the stereochemical and electronic properties of this compound?

Answer:

- NMR spectroscopy : ¹⁹F NMR confirms fluorination at position 6, while ¹H NMR distinguishes diastereotopic protons in the azepane ring .

- X-ray crystallography : Resolves spatial arrangement of the sulfonyl and benzyl groups, critical for structure-activity relationship (SAR) studies .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (C₂₈H₃₀FN₂O₃S) and detects isotopic patterns for fluorine .

- DSC (Differential Scanning Calorimetry) : Assesses thermal stability, particularly for the labile 1,4-dihydroquinolin-4-one core .

Advanced Consideration : Pair computational methods (DFT calculations) with experimental data to predict electronic effects of substituents on bioactivity .

How should researchers address contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer assays)?

Answer:

Contradictions often arise from assay conditions or target specificity. Methodological solutions include:

- Dose-response standardization : Use IC₅₀ values normalized to cell viability assays (MTT/XTT) to compare potency across studies .

- Target validation : Perform kinase inhibition profiling to identify off-target interactions (e.g., tyrosine kinase vs. topoisomerase II) .

- Solubility adjustments : Replace DMSO with cyclodextrin-based carriers to improve bioavailability in hydrophobic media .

Advanced Consideration : Conduct transcriptomic profiling (RNA-seq) to identify differentially expressed genes in treated vs. untreated cells, linking bioactivity to molecular pathways .

What strategies are recommended for resolving spectral overlaps in NMR analysis of this compound?

Answer:

- 2D NMR techniques : COSY and HSQC differentiate overlapping proton signals (e.g., benzyl vs. azepane protons) .

- Deuterated solvents : Use DMSO-d₆ to sharpen peaks for aromatic protons .

- Paramagnetic relaxation agents : Add Cr(acac)₃ to suppress signals from impurities .

Advanced Consideration : Apply machine learning algorithms to automate peak assignment in complex spectra .

How can computational modeling guide the design of derivatives with enhanced target selectivity?

Answer:

- Molecular docking : Use AutoDock Vina to predict binding modes with targets like DNA gyrase (for antimicrobial activity) .

- QSAR (Quantitative Structure-Activity Relationship) : Correlate substituent electronegativity (e.g., fluoro vs. methoxy) with inhibitory potency .

- MD (Molecular Dynamics) simulations : Simulate ligand-receptor interactions over 100 ns to assess binding stability .

Advanced Consideration : Integrate free-energy perturbation (FEP) calculations to predict affinity changes for sulfonyl group modifications .

What are the critical stability considerations for long-term storage of this compound?

Answer:

- Light sensitivity : Store in amber vials under argon to prevent photodegradation of the dihydroquinolinone core .

- Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the sulfonyl group .

- Temperature : Store at –20°C to prevent thermal decomposition, confirmed via accelerated stability testing (40°C/75% RH for 6 months) .

Advanced Consideration : Monitor degradation products via LC-MS every 6 months to update shelf-life recommendations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.